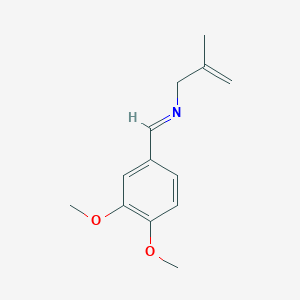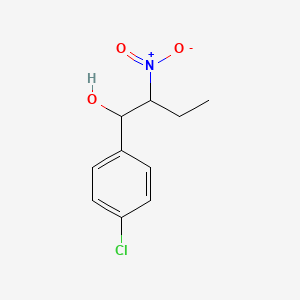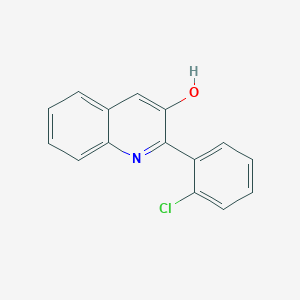![molecular formula C13H12S B14729501 2,3-Dihydro-1h-benzo[f]thiochromene CAS No. 5395-24-4](/img/structure/B14729501.png)
2,3-Dihydro-1h-benzo[f]thiochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-benzo[f]thiochromene is a heterocyclic compound that contains both sulfur and benzene rings. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benzo[f]thiochromene typically involves a thia-Michael condensation reaction between 2-mercaptobenzaldehyde and α,β-unsaturated carbonyl compounds . Other methods include:
Enantioselective synthesis: Using amidine-based catalysts for the transformation of α,β-unsaturated thioesters.
Multistep synthesis: Involving o-halobenzaldehyde-based reactions and intramolecular alkyne iodo/hydroarylation reactions.
Catalyzed reactions: Utilizing tetramethylguanidine or sequential one-pot Cu/Pd-catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-benzo[f]thiochromene undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfur atom to form thiols.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-1H-benzo[f]thiochromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and antibacterial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of dyes and fluorescent labels.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-benzo[f]thiochromene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiochromene: Similar structure but lacks the dihydro component.
Benzothiophene: Contains a sulfur atom in a different position within the ring structure.
Chromene: Oxygen-containing analog with different reactivity and biological properties.
Uniqueness
2,3-Dihydro-1H-benzo[f]thiochromene is unique due to its specific sulfur positioning and dihydro structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
5395-24-4 |
|---|---|
Formule moléculaire |
C13H12S |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
2,3-dihydro-1H-benzo[f]thiochromene |
InChI |
InChI=1S/C13H12S/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8H,3,6,9H2 |
Clé InChI |
AXCJAOMYMXZUTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC3=CC=CC=C23)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


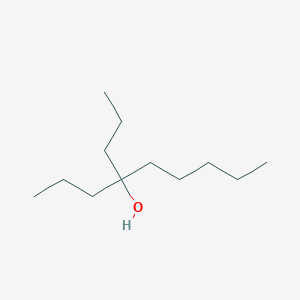
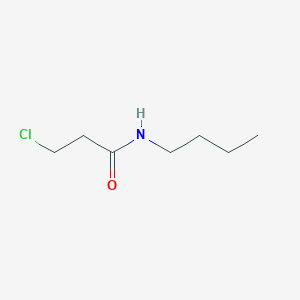
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
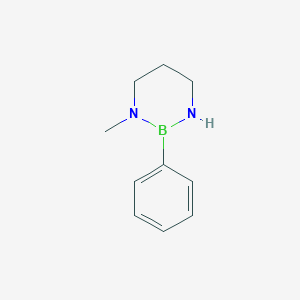
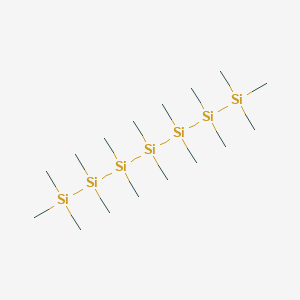

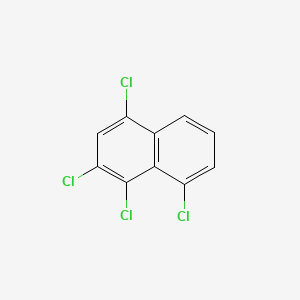
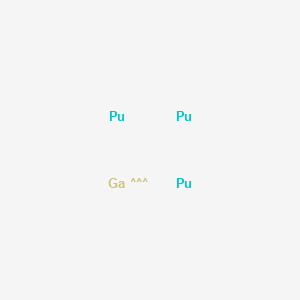


![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
